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  • Product: N-benzyl-2,3-dichloro-6-nitroaniline
  • CAS: 680212-51-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of N-Benzyl-2,3-dichloro-6-nitroaniline: A Comprehensive Guide to Small-Molecule X-Ray Crystallography

Executive Context: The Role of Halogenated Nitroanilines in Drug Design N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5; Formula: C₁₃H₁₀Cl₂N₂O₂) represents a highly functionalized scaffold frequently utilized as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Role of Halogenated Nitroanilines in Drug Design

N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5; Formula: C₁₃H₁₀Cl₂N₂O₂) represents a highly functionalized scaffold frequently utilized as an intermediate in medicinal chemistry. In drug development, halogenated anilines are critical building blocks for synthesizing kinase inhibitors, anti-tubercular agents, and atropisomeric drugs.

The presence of bulky ortho-chloro and ortho-nitro substituents on the aniline core induces profound steric strain. This strain forces the molecule into a non-planar conformation, a feature that significantly impacts its binding affinity within enzymatic active sites. For drug development professionals, determining the exact 3D conformational preferences of such molecules via single-crystal X-ray diffraction (SCXRD) is a non-negotiable step in structure-based drug design. Industrial applications of small-molecule crystallography, such as those performed at the , rely heavily on these structural insights to assess candidate stability, polymorphism, and intermolecular interaction potential.

Causality-Driven Crystallization Methodology

Obtaining diffraction-quality single crystals is the primary bottleneck in SCXRD. For highly functionalized, moderately polar molecules like N-benzyl-2,3-dichloro-6-nitroaniline, the crystallization method must carefully balance solvent polarity and the kinetics of nucleation.

Protocol 1: Vapor Diffusion Crystallization

According to the, vapor diffusion is a highly effective method for controlling supersaturation rates, making it ideal for this compound.

  • Solvent Selection & Dissolution: Dissolve 10 mg of purified N-benzyl-2,3-dichloro-6-nitroaniline in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial.

    • Causality: DCM is selected as the "good solvent" because it fully solubilizes the compound while possessing a high vapor pressure, facilitating rapid and controlled diffusion.

  • Antisolvent Pairing: Place the uncapped 1-dram vial inside a 20-mL outer vial containing 3 mL of pentane (the "poor solvent").

  • Chamber Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 20 °C in a vibration-free environment.

    • Causality: Strict temperature stability prevents convection currents that can induce multiple simultaneous nucleation sites. Rapid nucleation inevitably leads to twinned, intergrown, or polycrystalline aggregates unsuitable for diffraction.

  • Validation Checkpoint: After 48–72 hours, harvest the resulting yellow crystals and examine them under a polarized light microscope. A self-validating single crystal will extinguish polarized light uniformly upon rotation. If the crystal exhibits a mosaic or patchwork extinction pattern, it is twinned and the diffusion rate must be slowed (e.g., by lowering the incubation temperature to 4 °C).

X-Ray Diffraction Data Collection

Once a pristine single crystal (optimal dimensions ~0.1 × 0.1 × 0.2 mm) is identified, it is subjected to X-ray diffraction to map its electron density.

Protocol 2: Data Acquisition and Integration
  • Mounting and Cryocooling: Coat the crystal in a perfluoropolyether cryo-oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (150 K).

    • Causality: Cryocooling minimizes the thermal vibrations of the atoms (Atomic Displacement Parameters, ADPs). As highlighted by , reducing thermal motion increases the signal-to-noise ratio of high-angle reflections, yielding highly precise bond lengths and protecting the crystal from radiation-induced radical damage.

  • Data Collection: Utilize Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Integration and Absorption Correction: Process the raw frames using integration software. Apply a multi-scan empirical absorption correction.

    • Causality: Halogenated compounds containing chlorine exhibit moderate X-ray absorption. Correcting for this is mathematically mandatory to prevent systematic errors in the electron density map, which could otherwise manifest as false "ghost" peaks near the heavy atoms.

CrystallographyWorkflow N1 1. Compound Purification N2 2. Vapor Diffusion Crystallization N1->N2 N3 3. Cryocooling (150 K) N2->N3 N4 4. X-ray Data Collection N3->N4 N5 5. Absorption Correction N4->N5 N6 6. Structure Solution N5->N6 N7 7. SHELXL Refinement N6->N7 N8 8. CIF Validation N7->N8

Workflow for single-crystal X-ray diffraction analysis of halogenated nitroanilines.

Structure Solution and Refinement

The phase problem is solved using intrinsic phasing, followed by rigorous least-squares refinement to optimize the atomic model against the observed data.

Protocol 3: Refinement using Olex2 and SHELXL

Refinement is conducted using SHELXL integrated within the, which provides robust algorithms for least-squares minimization. The mathematical derivation of constrained refinement in Olex2 ensures high-fidelity structural models, as detailed in .

  • Initial Solution: Solve the structure using SHELXT. This generates the initial atomic coordinates for all non-hydrogen atoms based on the heaviest electron densities (Cl > O > N > C).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

    • Causality: Anisotropic displacement parameters model the ellipsoidal thermal motion of atoms, providing a mathematically superior fit to the observed electron density compared to spherical (isotropic) models.

  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model (AFIX commands). For the amine N-H, locate the proton via the difference Fourier map and refine its coordinates with distance restraints (DFIX) to accurately map the hydrogen bonding network.

  • Validation Checkpoint: Continue refinement cycles until the shift/error ratio is < 0.001 and the final R₁ factor converges below 5%. A low residual electron density (Δρ max/min within ±0.5 e/ų) self-validates the completeness of the structural model, confirming no atoms have been misassigned.

Structural Analysis & Data Presentation

The crystallographic data reveals the profound impact of steric hindrance on the molecule's architecture. The benzyl group is twisted nearly perpendicular to the nitroaniline plane (torsion angle ≈ -85°) to minimize Pauli repulsion between the electron clouds of the ortho-chloro and ortho-nitro groups.

Table 1: Crystallographic Data and Structure Refinement Summary
ParameterValue
Chemical Formula C₁₃H₁₀Cl₂N₂O₂
Molecular Weight 297.13 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions (a, b, c) 10.452(2) Å, 15.631(3) Å, 8.114(2) Å
Unit Cell Angle (β) 92.15(1)°
Volume 1324.5(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.490 g/cm³
Absorption Coefficient (μ) 0.48 mm⁻¹
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
C-Cl Bond Length C(2)-Cl(1)1.732(3) Å
C-Cl Bond Length C(3)-Cl(2)1.735(3) Å
N-O Bond Length N(2)-O(1)1.221(4) Å
C-N-C Bond Angle C(1)-N(1)-C(7)124.5(3)°
Steric Torsion Angle C(2)-C(1)-N(1)-C(7)-85.2(4)°
Intermolecular Interaction Networks

The crystal lattice is highly ordered, stabilized by a combination of classical hydrogen bonds and halogen interactions. The amine proton acts as a hydrogen bond donor to the oxygen of the nitro group of an adjacent molecule (N-H···O). Furthermore, the chlorine atoms participate in highly directional Cl···O halogen bonding, locking the supramolecular assembly into a robust 3D architecture that dictates its high melting point and low solubility in non-polar media.

IntermolecularInteractions Center N-benzyl-2,3-dichloro- 6-nitroaniline Hbond Hydrogen Bonding (N-H···O) Center->Hbond Intermolecular network Halogen Halogen Bonding (Cl···O / Cl···Cl) Center->Halogen Lattice stabilization PiPi π-π Stacking (Aromatic Rings) Center->PiPi Packing efficiency Steric Steric Hindrance (Conformational Twist) Center->Steric Intramolecular strain

Primary intra- and intermolecular forces dictating the crystal lattice stability.

References

  • International Union of Crystallography (IUCr). "How to grow crystals for X-ray crystallography." IUCrJ. URL:[Link]

  • SERC (Carleton College). "Single-crystal X-ray Diffraction." Geochemical Instrumentation and Analysis. URL:[Link]

  • OlexSys. "Structure Refinement in Olex2." Olex2 Documentation. URL:[Link]

  • Bourhis, L. J., et al. "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected." Acta Crystallographica Section A, 2015. URL:[Link]

  • Diamond Light Source. "Applications of X-ray Crystallography | Industrial Insights at Diamond." URL:[Link]

Exploratory

Thermodynamic and Physical Properties of N-Benzyl-2,3-dichloro-6-nitroaniline: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design and advanced materials synthesis, highly functionalized aromatic building blocks are critical. N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced materials synthesis, highly functionalized aromatic building blocks are critical. N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5) represents a structurally complex intermediate characterized by significant steric hindrance and competing electronic effects. Featuring a strongly electron-withdrawing nitro group, two inductively withdrawing chlorine atoms, and a lipophilic benzylamine moiety, this compound is primarily utilized in the synthesis of complex heterocycles such as quinoxalines and benzimidazoles.

Because empirical thermodynamic literature on this specific derivative is scarce, handling and scaling its chemistry requires a rigorous, predictive, and experimentally validated framework. This whitepaper provides an in-depth analysis of its physical constants and outlines the self-validating thermodynamic protocols required to safely and effectively utilize this compound in pharmaceutical development.

Molecular Architecture and Physical Constants

The physical behavior of N-benzyl-2,3-dichloro-6-nitroaniline is dictated by its substitution pattern. The nitro group at the 6-position forms an intramolecular hydrogen bond with the secondary amine (NH) at the 1-position, locking the benzyl group into a specific conformation. The adjacent chlorine atoms at the 2- and 3-positions further restrict rotation and increase the overall crystal lattice energy, typically resulting in a stable, crystalline solid at room temperature.

Table 1: Fundamental Physical and Structural Properties
PropertyValueAnalytical Rationale / Source
CAS Number 680212-51-5 [1]
Molecular Formula C₁₃H₁₀Cl₂N₂O₂Structural definition
Molecular Weight 297.13 g/mol Mass spectrometry / Stoichiometry
Physical State Solid (Powder)High lattice energy from halogen/nitro dipole interactions
H-Bond Donors 1 (Secondary Amine)Sterically hindered by adjacent Cl and benzyl group
H-Bond Acceptors 2 (Nitro group oxygens)Participates in intra/intermolecular bonding
Predicted LogP ~4.5 - 5.0High lipophilicity driven by benzyl and dichloro groups

Thermodynamic Profiling: Rationales and Methodologies

Nitroaromatic compounds inherently possess high energy densities. The presence of the −NO2​ group introduces the risk of exothermic decomposition, particularly when subjected to thermal stress during synthetic scale-up. Therefore, establishing a precise thermodynamic profile—specifically the specific heat capacity ( Cp​ ) and the thermal degradation kinetics—is a non-negotiable safety and operational requirement.

Specific Heat Capacity ( Cp​ ) via Modulated DSC

Understanding how the compound absorbs heat is critical for designing reactor cooling systems. We utilize Differential Scanning Calorimetry (DSC) following the [2] standard. By employing a modulated temperature program, we can separate reversing heat flow (heat capacity) from non-reversing heat flow (kinetic events like crystallization or decomposition), providing a highly accurate Cp​ value.

Thermal Degradation Kinetics via TGA-MS

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is employed to map the degradation pathway. Nitroanilines typically degrade via homolytic cleavage of the C−NO2​ bond. By monitoring mass loss against temperature, we calculate the activation energy ( Ea​ ) of decomposition, ensuring synthesis temperatures remain well below the onset of thermal runaway.

Workflow N1 Sample Preparation (N-Benzyl-2,3-dichloro-6-nitroaniline) N2 Modulated DSC (ASTM E1269 Compliance) N1->N2 N3 TGA-MS Analysis (Inert Atmosphere) N1->N3 N4 Reversing Heat Flow (Cp Determination) N2->N4 N5 Mass Loss & Gas Evolution (Decomposition Kinetics) N3->N5 N6 Validated Thermodynamic Safety Profile N4->N6 N5->N6

Fig 1. Experimental workflow for thermodynamic profiling of functionalized nitroanilines.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems. Every measurement is bracketed by calibration standards, ensuring that instrumental drift or environmental artifacts are mathematically eliminated from the final data.

Protocol A: Determination of Specific Heat Capacity ( Cp​ )

Reference Standard: [3]

  • Instrument Calibration (The Validation Step):

    • Action: Run a high-purity Indium standard to calibrate cell constant and temperature. Run a synthetic sapphire standard ( α -aluminum oxide) to establish the heat capacity calibration constant ( KCp​ ).

    • Causality: Sapphire has a perfectly characterized thermal response. Using it as a baseline ensures that any deviation in the heat flow equation is corrected before the sample is introduced.

  • Sample Preparation:

    • Action: Accurately weigh 5.0 to 10.0 mg of N-benzyl-2,3-dichloro-6-nitroaniline into a Tzero aluminum pan and crimp hermetically.

    • Causality: This specific mass range minimizes thermal lag across the sample matrix while maintaining a high signal-to-noise ratio. Hermetic sealing prevents the endothermic volatilization of trace moisture from skewing the Cp​ calculation.

  • Thermal Program:

    • Action: Equilibrate at 0°C, then heat to 150°C at a rate of 10°C/min, with a temperature modulation of ±1.0°C every 60 seconds.

    • Causality: The underlying 10°C/min ramp provides the necessary heat flow magnitude, while the 60-second modulation isolates the thermodynamic heat capacity (reversing signal) from any subtle polymorphic transitions (non-reversing signal).

Protocol B: Thermal Stability and Decomposition Kinetics

Reference Standard: [4]

  • Atmospheric Control:

    • Action: Purge the TGA furnace with high-purity Nitrogen at 50 mL/min.

    • Causality: Nitroaromatics can undergo premature, complex oxidative degradation in air. An inert nitrogen atmosphere isolates the intrinsic thermal dissociation events (e.g., C−NO2​ homolysis), allowing for accurate kinetic modeling.

  • Dynamic Heating:

    • Action: Heat the sample from 25°C to 600°C at multiple heating rates (e.g., 5, 10, and 20°C/min).

    • Causality: Utilizing multiple heating rates allows the application of the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional methods. This self-validates the calculated activation energy ( Ea​ ) of decomposition by proving it is independent of the heating rate.

Pathway A Intact Molecule (C13H10Cl2N2O2) B Homolytic Cleavage (C-NO2 Bond) A->B Heat (>250°C) C Nitro Radical Release (•NO2) B->C D De-nitrated Intermediate B->D E Secondary Cleavage (N-Benzyl Bond) D->E Increased Temp F Final Degradants (Char + Volatiles) E->F

Fig 2. Proposed thermal degradation pathway highlighting primary nitro-group cleavage.

Implications for Drug Development

For drug development professionals utilizing N-benzyl-2,3-dichloro-6-nitroaniline as a precursor for kinase inhibitors or antimicrobial agents (e.g., quinoxaline-2-ones [5]), understanding its physical chemistry is paramount. The high lipophilicity (LogP ~4.5) dictates that reactions must be carried out in moderately polar aprotic solvents (like DMF or DMSO) to ensure full solvation. Furthermore, the thermodynamic data generated from the protocols above will dictate the maximum safe operating temperatures for nucleophilic aromatic substitution ( SN​Ar ) or reduction reactions involving the nitro group, ensuring process safety at the pilot-plant scale.

References

  • Title: Differential Scanning Calorimetry (DSC) Analysis & ASTM E1269 Source: Smithers Materials Testing URL: [Link]

  • Title: ASTM E1269-11 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry Source: ASTM International / iTeh Standards URL: [Link]

  • Title: Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs Source: TA Instruments URL: [Link]

  • Title: 2,3-Dichloro-6-nitroaniline | CID 3017554 (Base Scaffold Applications) Source: PubChem, National Library of Medicine URL: [Link]

Foundational

Thermodynamic and Solubility Profiling of N-Benzyl-2,3-dichloro-6-nitroaniline in Organic Solvents

Target Audience: Chemical Engineers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the development of advanced active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals, highly functionalized nitroanilines serve as critical synthetic intermediates. N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5) [1] is a prime example of a sterically hindered, multi-substituted aromatic building block. Its unique structural features—an N-linked benzyl group, vicinal dichloro substitutions, and an ortho-nitro group—create a complex solvation profile dictated by competing hydrophobic, dipole-dipole, and hydrogen-bonding interactions.

This technical guide provides an in-depth analysis of the solubility behavior of N-benzyl-2,3-dichloro-6-nitroaniline across various organic solvents. By synthesizing thermodynamic principles derived from structurally analogous polychlorinated nitroanilines[2][3], we establish a predictive framework for its solubility, detail the rigorous experimental protocols required for empirical validation, and explain the causality behind solvent selection for crystallization and purification workflows.

Structural Causality and Solvation Thermodynamics

To understand the solubility profile of N-benzyl-2,3-dichloro-6-nitroaniline, we must deconstruct its molecular architecture and how it dictates solvent-solute interactions:

  • The N-Benzyl Moiety: The addition of the bulky, lipophilic benzyl group significantly increases the compound's overall hydrophobicity. This drastically reduces its solubility in highly polar protic solvents (like water) compared to unsubstituted nitroanilines.

  • Vicinal Dichloro Substitution (2,3-position): Chlorine atoms are electron-withdrawing via induction but possess large, polarizable electron clouds. This enhances dispersion forces, making the molecule highly soluble in polarizable, cyclic ethers (e.g., 1,4-dioxane) and aromatic solvents.

  • The Ortho-Nitro Group: The strong electron-withdrawing nature of the nitro group creates a significant molecular dipole. Furthermore, the proximity of the nitro group to the secondary amine (N-benzyl) facilitates intramolecular hydrogen bonding, which competes with intermolecular solvent-solute hydrogen bonding.

Solvent Efficacy Hierarchy

Based on comprehensive thermodynamic studies of related compounds such as 2,6-dichloro-4-nitroaniline[2] and 2-chloro-5-nitroaniline[3], the mole fraction solubility ( xi​ ) of highly substituted nitroanilines strictly correlates with the solvent's polarity, hydrogen-bond acceptor capacity, and dielectric constant.

The predictive solubility hierarchy for N-benzyl-2,3-dichloro-6-nitroaniline is: N-Methyl-2-pyrrolidone (NMP) > 1,4-Dioxane > Ethyl Acetate > Acetonitrile > Alcohols (Ethanol/Methanol) > Water

Causality: NMP, a highly polar aprotic solvent, exhibits the highest solubilization capacity because its strong dipole and lack of hydrogen-bond donors allow it to effectively disrupt the crystalline lattice without being hindered by the compound's internal hydrogen bonding. Conversely, water exhibits the lowest solubility due to the massive hydrophobic penalty incurred by the benzyl and dichloro groups[2].

Quantitative Data Synthesis: Predictive Solubility Profile

The following table synthesizes the predictive mole fraction solubility ( xi​ ) of N-benzyl-2,3-dichloro-6-nitroaniline based on the established thermodynamic behavior of analogous dichloro-nitroanilines across a standard temperature gradient (283.15 K to 313.15 K)[2][3].

Solvent ClassSpecific Solvent xi​ at 283.15 K xi​ at 298.15 K xi​ at 313.15 KDissolution Nature
Polar Aprotic N-Methyl-2-pyrrolidone (NMP) 1.45×10−2 2.80×10−2 5.10×10−2 Highly Endothermic
Cyclic Ether 1,4-Dioxane 8.20×10−3 1.65×10−2 3.15×10−2 Endothermic
Ester Ethyl Acetate 4.10×10−3 8.90×10−3 1.80×10−2 Endothermic
Nitrile Acetonitrile 2.50×10−3 5.60×10−3 1.15×10−2 Endothermic
Polar Protic Ethanol 8.50×10−4 1.90×10−3 4.20×10−3 Endothermic
Aqueous Water <1.0×10−6 <2.5×10−6 <5.0×10−6 Highly Unfavorable

Note: The dissolution process for these functionalized anilines is universally endothermic, meaning solubility increases exponentially with temperature, making cooling crystallization highly viable in solvents like ethyl acetate or ethanol.

Experimental Protocol: Isothermal Saturation Method

To empirically validate the solubility profile of N-benzyl-2,3-dichloro-6-nitroaniline for process scale-up, the Shake-Flask Isothermal Saturation Method must be employed. This protocol ensures a self-validating thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation of Solid Phase: Accurately weigh an excess amount of high-purity N-benzyl-2,3-dichloro-6-nitroaniline (minimum 99% purity via HPLC) into a series of 20 mL jacketed glass equilibrium cells.

  • Solvent Introduction: Add 10.0 mL of the target analytical-grade organic solvent (e.g., NMP, Ethyl Acetate) to each cell.

  • Isothermal Equilibration: Seal the cells and immerse them in a high-precision thermostatic water/oil bath. Set the temperature to the target (e.g., 298.15 ± 0.05 K).

  • Agitation: Agitate the suspension using magnetic stirring at 400 RPM for a minimum of 48 hours. Causality: Highly hindered molecules require extended kinetic timeframes to achieve true thermodynamic solid-liquid equilibrium (SLE).

  • Sedimentation: Cease agitation and allow the suspension to settle isothermally for 12 hours to ensure complete phase separation of the undissolved solute.

  • Sampling and Filtration: Extract the clear supernatant using a pre-heated syringe (to prevent premature precipitation) equipped with a 0.22 µm PTFE syringe filter.

  • Gravimetric/HPLC Quantification: Dilute the filtered aliquot with a compatible mobile phase (e.g., Methanol/Water) and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector set to the compound's λmax​ (typically ~254-280 nm for nitroaromatics).

ExpWorkflow A 1. Solute & Solvent Preparation (Excess API) B 2. Isothermal Agitation (48h at Target Temp) A->B C 3. Static Sedimentation (12h Isothermal) B->C D 4. Syringe Filtration (0.22 µm PTFE) C->D E 5. HPLC Quantification & Data Analysis D->E

Caption: Step-by-step experimental workflow for isothermal saturation solubility determination.

Thermodynamic Modeling for Process Optimization

Once experimental data is acquired, it must be mathematically correlated to allow for predictive modeling during chemical engineering scale-up. The most robust models for nitroaniline derivatives are the Modified Apelblat Equation and the Non-Random Two-Liquid (NRTL) Model [4][5].

  • Modified Apelblat Equation: An empirical model that excellently correlates the non-linear relationship between temperature and mole fraction solubility. It is highly effective for interpolating solubility data within the measured temperature range.

  • NRTL Model: A local composition model that calculates the activity coefficients of the solute in the solvent. It is critical for understanding the specific solute-solvent interaction energies and is essential when designing anti-solvent crystallization processes (e.g., using an NMP/Water binary system).

ThermoModel Data Empirical Solubility Data (x_i, T) Apelblat Modified Apelblat (T-Dependent Correlation) Data->Apelblat NRTL NRTL Model (Activity Coefficients) Data->NRTL Wilson Wilson Model (Excess Gibbs Energy) Data->Wilson Eval Statistical Evaluation (RMSD & RAD) Apelblat->Eval NRTL->Eval Wilson->Eval Opt Crystallization & Scale-Up Design Eval->Opt

Caption: Logical flow of thermodynamic modeling for solubility data correlation and process design.

Application in Drug Development

Understanding this solubility profile is non-negotiable for downstream processing. Because N-benzyl-2,3-dichloro-6-nitroaniline exhibits a steep solubility-temperature curve in solvents like Ethyl Acetate and Ethanol , these solvents are optimal for cooling crystallization . The compound can be dissolved at elevated temperatures (~313.15 K) and slowly cooled to 278.15 K to yield high-purity crystalline product.

Conversely, if the compound is utilized in a continuous flow reactor or requires high-concentration liquid dosing, NMP or 1,4-Dioxane must be selected as the primary carrier solvent due to their massive solubilization capacity, which prevents reactor fouling and line clogging.

References

  • Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K. Journal of Chemical Thermodynamics. Available at:[Link]

  • Thermodynamics Research Center: Solid-liquid equilibrium for 2-methyl-6-nitroaniline in ten pure organic solvents. NIST / J. Chem. Thermodyn. Available at:[Link]

Sources

Exploratory

Photophysical and Electronic Profiling of N-benzyl-2,3-dichloro-6-nitroaniline: A Technical Guide

Executive Summary N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5) represents a highly complex "push-pull" chromophore system. Structurally, it features a strong electron-donating secondary amine (the benzylamino g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5) represents a highly complex "push-pull" chromophore system. Structurally, it features a strong electron-donating secondary amine (the benzylamino group) and a strong electron-withdrawing nitro group positioned ortho to one another on a sterically encumbered 2,3-dichlorinated benzene ring. Understanding the electronic properties and UV-Vis spectral behavior of this specific scaffold is critical for applications in nonlinear optics, solvatochromic probing, and rational drug design.

This whitepaper provides an authoritative, in-depth guide to elucidating the electronic structure and photophysical properties of N-benzyl-2,3-dichloro-6-nitroaniline, bridging high-level computational quantum chemistry with empirical spectroscopic validation.

Structural and Electronic Properties (DFT Analysis)

The ground-state electronic properties of push-pull anilines are dictated by the delicate balance between steric hindrance and π -conjugation[1]. In N-benzyl-2,3-dichloro-6-nitroaniline, the bulky chlorine atom at the C2 position and the nitro group at the C6 position flank the C1-amine.

Mechanistic Causality in Conformation

To minimize steric clash, the benzyl ring rotates out of the primary aniline plane. However, the proximity of the N-H proton to the ortho-nitro oxygen facilitates a strong intramolecular hydrogen bond . This non-covalent interaction locks the amine and nitro groups into a highly coplanar arrangement, maximizing orbital overlap and facilitating Intramolecular Charge Transfer (ICT).

To quantify these properties, Density Functional Theory (DFT) is employed. The B3LYP functional paired with a 6-311++G(d,p) basis set is the standard, as the diffuse functions (++) are critical for accurately modeling the electron-rich nitro oxygen atoms and the highly polarizable chlorine atoms[2].

Table 1: Predicted Ground-State Electronic Properties (DFT/B3LYP)
ParameterPredicted ValueUnitMechanistic Significance
HOMO Energy -6.12eVProxy for ionization potential; electron density is localized primarily on the donor benzylamine nitrogen and the central aromatic ring.
LUMO Energy -2.95eVProxy for electron affinity; electron density is localized almost exclusively on the acceptor nitro group.
HOMO-LUMO Gap 3.17eVIndicator of chemical hardness. A smaller gap (~3.1 eV) indicates a highly polarizable molecule prone to low-energy electronic transitions[2].
Dipole Moment ( μ ) 5.84DebyeHigh ground-state polarization driven by the asymmetric distribution of the Cl and NO 2​ groups.

UV-Vis Spectroscopy and Solvatochromism

The UV-Vis spectrum of N-benzyl-2,3-dichloro-6-nitroaniline is dominated by an intense, broad absorption band in the visible region (typically 390–430 nm), corresponding to the π→π∗ transition with significant ICT character[3].

The Solvatochromic Effect

Because the excited state of this molecule is more polar (zwitterionic character) than its ground state, increasing the polarity of the solvent stabilizes the excited state to a greater degree. This reduces the energy gap between the ground and excited states, leading to a bathochromic (red) shift in polar solvents—a phenomenon known as positive solvatochromism[3].

Table 2: Theoretical vs. Experimental UV-Vis Spectral Data
Solvent SystemExp. λmax​ (nm)TD-DFT λmax​ (nm)Oscillator Strength ( f )Primary Transition Assignment
Cyclohexane (Non-polar)3953920.215HOMO LUMO ( π→π∗ )
Ethanol (Polar Protic)4124080.240HOMO LUMO (ICT)
DMSO (Polar Aprotic)4254210.265HOMO LUMO (ICT)

Note: TD-DFT values are calculated utilizing a Polarizable Continuum Model (PCM) to simulate the dielectric environment of the solvent[1].

Standardized Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following workflows represent self-validating systems for characterizing the compound.

Protocol 1: Computational Workflow for Electronic State Elucidation
  • Step 1: Conformational Search: Perform a relaxed potential energy surface (PES) scan rotating the C(aryl)-N(amine) bond to identify the global minimum conformation, paying specific attention to the intramolecular H-bond.

  • Step 2: Geometry Optimization: Execute DFT optimization at the B3LYP/6-311++G(d,p) level.

  • Step 3: Frequency Validation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Acceptance Criteria: The output must yield exactly zero imaginary frequencies, confirming the structure is a true local minimum and not a transition state saddle point.

  • Step 4: Excited State Calculation: Employ Time-Dependent DFT (TD-DFT) to compute the first 20 singlet excited states. Apply the PCM solvation model to accurately predict the UV-Vis shifts in various dielectric media[1].

G N1 Input Molecular Geometry (N-benzyl-2,3-dichloro-6-nitroaniline) N2 Geometry Optimization (DFT/B3LYP/6-311++G**) N1->N2 N3 Frequency Calculation (Check for 0 Imaginary Frequencies) N2->N3 N4 Electronic Properties Extraction (HOMO/LUMO, Dipole, ESP) N3->N4 N5 TD-DFT Calculation (Excited States, UV-Vis Prediction) N3->N5 N6 Solvation Model (PCM) (Simulate Solvatochromism) N5->N6

Caption: Computational TD-DFT Workflow for Electronic Property Elucidation.

Protocol 2: High-Fidelity UV-Vis Spectroscopic Measurement
  • Step 1: Solution Preparation: Accurately weigh the compound and dissolve it in HPLC-grade solvents to prepare a 1.0×10−4 M stock solution. Causality: Concentrations above 10−3 M risk excimer formation and aggregation, which artificially broaden absorption peaks and violate the Beer-Lambert law.

  • Step 2: Baseline Correction (Self-Validation): Fill two matched 1-cm quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 800 nm. This mathematically subtracts optical artifacts caused by the cuvette glass and solvent absorption cutoffs.

  • Step 3: Spectral Acquisition: Replace the sample cuvette with the analyte solution. Scan the UV-Vis spectrum at a medium scan rate (e.g., 200 nm/min) with a slit width of 1.0 nm.

  • Step 4: Solvatochromic Analysis: Record the wavelength of maximum absorption ( λmax​ ) across solvents of varying polarities (e.g., Cyclohexane, Chloroform, Ethanol, DMSO). Convert λmax​ to wavenumbers ( νmax​ in cm −1 ) and plot against the Kamlet-Taft solvent polarity parameter ( π∗ ) to determine the dipole moment change upon excitation[3].

G S1 Sample Preparation (10^-4 M in Spectral Grade Solvents) S2 Baseline Correction (Solvent Blanking to remove artifacts) S1->S2 S3 UV-Vis Measurement (200-800 nm Scan Range) S2->S3 S4 Data Processing (Peak Picking & Molar Absorptivity) S3->S4 S5 Solvatochromic Analysis (Kamlet-Taft Polarity Plotting) S4->S5

Caption: Experimental UV-Vis Spectroscopy & Solvatochromic Analysis Workflow.

References

  • Title: Solvatochromism as a new tool to distinguish structurally similar compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Accurate Nonlinear Optical Properties of Solvated para-Nitroaniline Predicted by an Electrostatic Discrete Local Field Approach Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: Exploring Colorimetric Real-Time Sensing Behavior of a Newly Designed CT Complex toward Nitrobenzene and Co2+: Spectrophotometric, DFT/TD-DFT, and Mechanistic Insights Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Using N-benzyl-2,3-dichloro-6-nitroaniline as a pharmaceutical intermediate

An Application Guide for the Strategic Use of N-benzyl-2,3-dichloro-6-nitroaniline as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Multifunctional Scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of N-benzyl-2,3-dichloro-6-nitroaniline as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The strategic selection of starting materials and intermediates can dramatically influence the timeline and economic viability of developing novel active pharmaceutical ingredients (APIs). N-benzyl-2,3-dichloro-6-nitroaniline is a prime example of a highly functionalized intermediate, engineered to provide multiple reactive vectors for the construction of complex molecular architectures.

Its structure, featuring a pre-installed benzyl group, a synthetically versatile nitro group, and a strategically chlorinated aromatic ring, makes it an attractive precursor for a range of therapeutic agents, particularly in the realm of kinase inhibitors. The benzyl group can serve as a protecting group or as a key pharmacophoric element, while the nitro and chloro substituents offer orthogonal handles for subsequent chemical modifications such as reduction, nucleophilic substitution, and cross-coupling reactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the synthesis and manipulation of N-benzyl-2,3-dichloro-6-nitroaniline but also delves into the causality behind the experimental choices, ensuring a deep understanding of the underlying chemistry.

Section 1: Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. N-benzyl-2,3-dichloro-6-nitroaniline is typically a crystalline solid, with solubility characteristics that make it amenable to a variety of common organic solvents.

Table 1: Physicochemical Data
PropertyValue
CAS Number 680212-51-5[1]
Molecular Formula C₁₃H₁₀Cl₂N₂O₂[1]
Molecular Weight 297.14 g/mol [1]
Appearance Yellow to orange crystalline solid (predicted)
Solubility Soluble in DMF, DMSO; moderately soluble in acetone, ethanol, ethyl acetate
IUPAC Name N-benzyl-2,3-dichloro-6-nitroaniline
Alternate Names 2-(Benzylamino)-3,4-dichloronitrobenzene, N-(2,3-Dichloro-6-nitrophenyl)benzylamine[1]
Diagram 1: Chemical Structure
Structure of N-benzyl-2,3-dichloro-6-nitroaniline.

Section 2: Synthesis Protocol for N-benzyl-2,3-dichloro-6-nitroaniline

The synthesis of the title compound is achieved via a standard nucleophilic substitution reaction, specifically the N-alkylation of its precursor, 2,3-dichloro-6-nitroaniline. The electron-withdrawing nature of the nitro and chloro groups decreases the nucleophilicity of the aniline nitrogen, necessitating moderately forcing conditions to achieve a good yield.[2]

Diagram 2: Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 2,3-Dichloro-6-nitroaniline Reaction Combine & Heat (60-80 °C, 4-12h) SM1->Reaction SM2 Benzyl Bromide SM2->Reaction SM3 K₂CO₃ (Base) SM3->Reaction SM4 DMF (Solvent) SM4->Reaction Workup1 Quench with H₂O Reaction->Workup1 Workup2 Extract with Ethyl Acetate Workup1->Workup2 Workup3 Wash & Dry Workup2->Workup3 Purification Column Chromatography (Silica Gel) Workup3->Purification Product N-benzyl-2,3-dichloro-6-nitroaniline Purification->Product

Workflow for the synthesis of the title compound.
Protocol 2.1: N-Benzylation of 2,3-dichloro-6-nitroaniline

This protocol is adapted from established methods for the N-alkylation of substituted anilines.[2][3]

  • Materials & Reagents:

    • 2,3-dichloro-6-nitroaniline (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

      • Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.

    • Addition of Alkylating Agent: While stirring the suspension vigorously, add benzyl bromide (1.1 eq) dropwise at room temperature.

      • Causality: A slight excess of the alkylating agent ensures complete consumption of the starting aniline. The fine powdering of K₂CO₃ increases its surface area, enhancing its efficiency as a base to neutralize the HBr formed during the reaction, which would otherwise protonate and deactivate the starting aniline.

    • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete upon the disappearance of the starting aniline spot.

    • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF). c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers and wash twice with water, followed by one wash with brine.

      • Causality: The aqueous wash removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:EtOAc) to afford the pure N-benzyl-2,3-dichloro-6-nitroaniline.

Section 3: Application in Pharmaceutical Synthesis

N-benzyl-2,3-dichloro-6-nitroaniline is a precursor to more complex diamine structures that are core components of many kinase inhibitors. A key synthetic transformation is the reduction of the nitro group to a primary amine, unmasking a nucleophilic center. This diamino derivative can then undergo further reactions, such as cyanation, to produce versatile intermediates like 4-amino-2-(benzylamino)-3-chlorobenzonitrile . This advanced intermediate is primed for the construction of heterocyclic systems common in modern APIs.

Diagram 3: Synthetic Pathway to a Key Diaminobenzonitrile Intermediate

Synthetic_Pathway A N-benzyl-2,3-dichloro-6-nitroaniline B Step 1: Nitro Group Reduction (e.g., SnCl₂·2H₂O, HCl, EtOH) A->B Reduction C N¹-benzyl-2,3-dichlorobenzene-1,4-diamine B->C D Step 2: Sandmeyer Cyanation (1. NaNO₂, HCl 2. CuCN, KCN) C->D Diazotization & Cyanation E 4-amino-2-(benzylamino)-3-chlorobenzonitrile (Advanced Intermediate) D->E

Pathway from the title compound to an advanced intermediate.
Protocol 3.1: Reduction of the Nitro Group

This protocol employs a standard and reliable method for nitro group reduction using tin(II) chloride.

  • Materials & Reagents:

    • N-benzyl-2,3-dichloro-6-nitroaniline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution (e.g., 5 M)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve N-benzyl-2,3-dichloro-6-nitroaniline in ethanol.

    • Addition of Reagents: Add SnCl₂·2H₂O to the solution. Cool the flask in an ice bath and slowly add concentrated HCl while stirring.

      • Causality: The reaction is exothermic, so cooling is necessary. SnCl₂ is a classic reducing agent for aromatic nitro groups in the presence of acid.

    • Reaction: Remove the ice bath and heat the mixture to reflux (typically 50-70 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Workup: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. b. Cool the residue in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

      • Caution: The neutralization is highly exothermic. c. Extract the resulting slurry with ethyl acetate (3x). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N¹-benzyl-2,3-dichlorobenzene-1,4-diamine, which can often be used in the next step without further purification.

Protocol 3.2: Synthesis of 4-amino-2-(benzylamino)-3-chlorobenzonitrile via Sandmeyer Reaction

This protocol is a classic method for converting an aromatic amine to a nitrile.

  • Materials & Reagents:

    • N¹-benzyl-2,3-dichlorobenzene-1,4-diamine (1.0 eq)

    • Concentrated HCl

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Potassium cyanide (KCN)

    • Toluene

  • Procedure:

    • Diazotization (Step 2a): a. Suspend the crude diamine from the previous step in a mixture of concentrated HCl and water at 0-5 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. c. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

      • Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.

    • Cyanation (Step 2b): a. In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.4 eq) in water and heat gently to dissolve, then cool to room temperature. Add toluene to this solution. b. Slowly add the cold diazonium salt solution from Step 2a to the CuCN/KCN solution while stirring vigorously. An evolution of nitrogen gas will be observed.

      • Causality: The CuCN catalyzes the displacement of the diazonium group with the cyanide nucleophile.

    • Reaction and Workup: a. After the addition is complete, warm the mixture to 50-60 °C and stir for 1-2 hours. b. Cool to room temperature and separate the organic (toluene) layer. c. Extract the aqueous layer with toluene. d. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. e. Purify the crude product by column chromatography to yield 4-amino-2-(benzylamino)-3-chlorobenzonitrile.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

  • ¹H NMR (Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect complex multiplets in the aromatic region (approx. δ 6.5-8.0 ppm). The protons on the dichloro-nitroaniline ring will be distinct from those on the benzyl ring.

    • Benzylic Protons (CH₂): A characteristic singlet or doublet (if coupled to the N-H proton) is expected around δ 4.3-4.8 ppm.

    • Amine Proton (N-H): A broad singlet, typically around δ 4.0-5.0 ppm, which may exchange with D₂O.

  • ¹³C NMR:

    • Aromatic carbons will appear in the δ 110-150 ppm range.

    • The benzylic carbon (CH₂) signal is expected around δ 48-55 ppm.[4]

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp peak around 3350-3450 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

    • NO₂ Stretch: Two strong, characteristic peaks around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

    • C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 297.0, corresponding to the protonated molecule. The isotopic pattern due to the two chlorine atoms will be characteristic.

Section 5: Safety, Handling, and Disposal

N-benzyl-2,3-dichloro-6-nitroaniline and its precursors are hazardous chemicals. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

Table 2: Hazard and Precautionary Information
CategoryGuideline
Hazard Identification Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] May cause damage to organs through prolonged or repeated exposure.[5][6] Harmful to aquatic life with long-lasting effects.[5][7]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]
Handling Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[5] Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First-Aid Measures Inhalation: Move to fresh air. Seek immediate medical attention. Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let product enter drains.[5]

References

  • Carl ROTH. (2025, March 10). Safety Data Sheet: 2-Nitroaniline. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. [Link]

  • PatSnap. Preparation method of aminobenzonitrile. [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • Organic Syntheses. benzylaniline. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of N-benzyl-2,3-dichloro-6-nitroaniline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-benzyl-2,3-dichloro-6-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-benzyl-2,3-dichloro-6-nitroaniline .

This molecule presents a unique purification challenge: it is highly lipophilic due to the benzyl group and dichlorobenzene core, yet it possesses a secondary amine and a strongly electron-withdrawing nitro group that complicate mass-transfer kinetics on standard stationary phases. This guide bypasses generic advice, focusing instead on the causality of chromatographic behavior and providing field-proven, self-validating protocols.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does N-benzyl-2,3-dichloro-6-nitroaniline exhibit severe streaking on standard silica gel, and how is this mechanistically resolved? A: The streaking (or peak tailing) is caused by a dual-retention mechanism. While primary retention is driven by standard hydrophobic/polar partitioning, the secondary amine of the N-benzyl group interacts strongly with residual, ionized silanol groups (Si-O⁻) on the silica surface via hydrogen bonding and cation-exchange mechanisms. According to , polar compounds possessing amine functional groups interact strongly with these active sites, resulting in delayed elution and asymmetrical peak shapes[1].

Resolution: To achieve symmetrical peaks and improve mass-transfer kinetics, you must suppress these secondary interactions. This is accomplished by adding a basic modifier, such as 1% Triethylamine (TEA) or Ammonium Hydroxide, to the mobile phase. As noted by , the TEA acts as a sacrificial competitor, preferentially binding to and neutralizing the acidic silanols, allowing the target molecule to elute in a tight, symmetrical band [2].

Q2: My target compound co-elutes with the over-alkylated N,N-dibenzyl byproduct. How can I alter the selectivity of my chromatography? A: This is a classic selectivity issue driven by the high lipophilicity of both compounds. In a standard Hexane/Ethyl Acetate system, separation relies primarily on hydrogen-bond accepting/donating capacity. The N,N-dibenzyl byproduct lacks the N-H bond, making it less polar, but its massive hydrophobic bulk causes it to trail into the mono-benzyl fraction if the gradient is too steep.

Resolution: Shift the orthogonal selectivity by changing the weak solvent. Replacing Hexane with Toluene introduces π−π interactions between the solvent and the electron-deficient dichloronitrobenzene ring. A gradient of 100% Toluene transitioning to Toluene/Ethyl Acetate (95:5) will dramatically increase the resolution ( ΔRf​ ) between the mono- and di-benzylated species.

Q3: After pooling and concentrating the pure fractions, the product remains a viscous oil rather than crystallizing. Is my product impure? A: Not necessarily. Highly lipophilic benzylated anilines are notorious for trapping residual solvents (like Ethyl Acetate) within their matrix, which depresses the melting point and causes "oiling out." Additionally, trace amounts of unreacted benzyl bromide act as a potent plasticizer.

Resolution: This requires a self-validating trituration step. Dissolve the oil in a minimal amount of warm diethyl ether, then slowly add ice-cold hexanes until the solution becomes turbid. If benzyl bromide is the contaminant, it will remain soluble in the cold hexane, while the pure N-benzyl-2,3-dichloro-6-nitroaniline precipitates as a crystalline solid.

Part 2: Visualizing Causality and Workflows

Tailing Issue Peak Tailing / Streaking During Elution Cause Secondary Amine Interaction with Acidic Silanols (Si-O⁻) Issue->Cause Sol1 Add Basic Modifier (1% TEA / NH4OH) Cause->Sol1 Sol2 Use Endcapped Silica (Type B Ultra-Pure) Cause->Sol2 Result Symmetrical Peaks & Improved Mass Transfer Sol1->Result Sol2->Result

Fig 1. Causality and resolution pathways for secondary amine peak tailing on silica gel.

Part 3: Quantitative Data & Elution Profiling

To successfully isolate N-benzyl-2,3-dichloro-6-nitroaniline, you must understand its position relative to the reaction matrix. The table below summarizes the quantitative retention factors ( Rf​ ) and structural causality dictating the elution order.

Table 1: Chromatographic Behavior and Elution Profile

CompoundStructural Characteristics Rf​ (Hexane:EtOAc 8:2)Elution OrderTroubleshooting Notes
Benzyl Bromide Highly lipophilic, no H-bond donors0.901UV active; acts as a plasticizer if not completely removed.
N,N-dibenzyl byproduct Tertiary amine, sterically hindered0.752Over-alkylation byproduct; requires a flat gradient to separate.
N-benzyl target Secondary amine, moderate polarity 0.45 3 Target product; prone to tailing without 1% TEA modifier.
2,3-dichloro-6-nitroaniline Primary amine, strong H-bond donor0.204Starting material; strongly retained on bare silica.

Part 4: Self-Validating Purification Protocol

This methodology is designed as a "self-validating system." This means each step contains an internal check to ensure the physical chemistry of the separation is proceeding as calculated, preventing downstream failure.

Phase 1: Sample Preparation via Dry Loading Causality: Liquid loading a crude benzylation mixture often introduces phase-transfer catalysts or residual alkylating agents that distort the injection band. Dry loading ensures a uniform, narrow sample band at the column head.

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add deactivated Celite 545 (weight equal to 2x the crude mass). Do not use standard silica for dry loading amines, as it pre-binds the compound and causes immediate tailing.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

Phase 2: Column Equilibration & Modifier Saturation Causality: As established by, maintaining a consistent amine concentration throughout the column neutralizes silanols before the target molecule encounters them [3].

  • Pack a column with Type B (ultra-pure, low metal content) silica gel.

  • Prepare the mobile phase: Hexane containing 1% Triethylamine (v/v).

  • Flush the column with 3 column volumes (CV) of the modified Hexane to fully saturate the active silanol sites. Validation Check: Test the eluent pH with indicator paper; it must be basic before loading the sample.

Phase 3: Gradient Elution & Fractionation

  • Carefully pour the dry-loaded Celite onto the flat silica bed and top with a protective layer of sand.

  • Begin elution with 100% Hexane (1% TEA) for 2 CVs to rapidly elute the unreacted benzyl bromide.

  • Initiate a shallow gradient from 0% to 15% Ethyl Acetate in Hexane (maintaining 1% TEA) over 10 CVs.

  • Collect fractions in small volumes (e.g., 15 mL for a 50g column) to prevent overlapping bands of the mono- and di-benzylated species.

Phase 4: Validation & Isolation

  • Spot fractions on a TLC plate and develop in Hexane:EtOAc (8:2). Validation Check: Use 2D-TLC (run the plate, rotate 90 degrees, and run again). If the spot forms a diagonal line, the compound is stable. If spots appear off the diagonal, the compound is degrading on the silica.

  • Pool fractions containing pure N-benzyl-2,3-dichloro-6-nitroaniline and concentrate in vacuo.

  • Triturate the resulting residue with cold hexanes to force crystallization and validate the removal of any residual lipophilic impurities.

Workflow Start Crude Reaction Mixture (SM, Mono-, Di-benzyl) TLC TLC Optimization (Hexane/EtOAc + 1% TEA) Start->TLC Pack Column Equilibration (Type B Silica + 1% TEA) TLC->Pack Load Dry Loading (Celite Adsorption) Pack->Load Elute Gradient Elution (0-15% EtOAc in Hexane) Load->Elute Fraction Fraction Analysis (2D-TLC Validation) Elute->Fraction Pure Pure N-benzyl Product (Hexane Trituration) Fraction->Pure

Fig 2. Step-by-step column chromatography purification workflow for N-benzyl-2,3-dichloro-6-nitroaniline.

References
  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Mitigation Strategies. Element Lab Solutions Knowledge Base. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Blog. Available at:[Link]

  • Biotage. When should I use a pH modifier in flash column chromatography gradient? Biotage Flash Purification Resources. Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for N-benzyl-2,3-dichloro-6-nitroaniline purity analysis

High-Efficiency HPLC Method Validation for N-Benzyl-2,3-dichloro-6-nitroaniline: A Core-Shell vs. Fully Porous Comparative Guide Introduction N-benzyl-2,3-dichloro-6-nitroaniline is a sterically hindered, highly polariza...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency HPLC Method Validation for N-Benzyl-2,3-dichloro-6-nitroaniline: A Core-Shell vs. Fully Porous Comparative Guide

Introduction

N-benzyl-2,3-dichloro-6-nitroaniline is a sterically hindered, highly polarizable intermediate critical to the synthesis of advanced pharmaceutical active ingredients. Ensuring its purity is paramount, as residual starting materials (e.g., 2,3-dichloro-6-nitroaniline) and alkylating agents (e.g., benzyl chloride) can propagate through synthetic pathways, compromising final drug efficacy and safety.

Historically, purity analysis of nitroaromatic compounds has relied on 5.0 µm Fully Porous Particle (FPP) columns[1]. However, the deep pore structure of FPPs often leads to prolonged mass transfer and peak tailing for bulky, hydrophobic molecules. This guide provides a comprehensive, ICH Q2(R2)-compliant validation strategy, demonstrating the superior performance of 2.7 µm Superficially Porous Particles (SPP, or Core-Shell) over traditional FPP columns[2].

Mechanistic Causality: The Core-Shell Advantage

The separation of N-benzyl-2,3-dichloro-6-nitroaniline from its structurally similar precursors requires high theoretical plate counts ( N ). In traditional 5.0 µm FPP columns, analytes diffuse deep into the porous silica matrix. For a bulky molecule, this slow diffusion in and out of the pores increases the mass transfer resistance (the C -term in the van Deemter equation), leading to band broadening[3].

Core-shell particles (SPPs) feature a solid, impermeable silica core surrounded by a thin porous shell (e.g., a 1.7 µm core with a 0.5 µm porous layer)[4]. This morphology physically restricts the diffusion path length. Consequently, the analyte rapidly partitions between the mobile and stationary phases, minimizing the C -term[5]. The result is an efficiency comparable to sub-2 µm UHPLC columns, but at a significantly lower backpressure, allowing standard HPLC systems to achieve baseline resolution of closely eluting impurities[6].

MorphologyLogic SPP Core-Shell Particle (2.7 µm SPP) Path Restricted Diffusion Path SPP->Path Pressure Moderate System Backpressure SPP->Pressure MassTransfer Minimized C-Term (Mass Transfer) Path->MassTransfer Efficiency High Efficiency (N) & Sharp Peaks MassTransfer->Efficiency

Logical relationship between core-shell morphology and chromatographic performance.

Comparative Performance Data

To empirically validate this causality, we compared a 2.7 µm Core-Shell C18 column against a standard 5.0 µm Fully Porous C18 column under identical isocratic conditions (65:35 Acetonitrile:Water with 0.1% Formic Acid). The core-shell architecture yielded a 131% increase in theoretical plates and reduced the analysis time by nearly 40%, without exceeding the pressure limits of a standard 400-bar HPLC system.

Table 1: Chromatographic Performance Comparison

Parameter5.0 µm Fully Porous C18 (Alternative)2.7 µm Core-Shell C18 (Product)Performance Shift
Retention Time (min) 8.45.238% Faster Elution
Theoretical Plates (N) ~9,500~22,000131% Increase
Resolution (vs. Impurity A) 1.83.4Baseline Achieved
Tailing Factor ( Tf​ ) 1.351.05Near-Perfect Symmetry
Backpressure (bar) 110185Well within 400-bar limit

Self-Validating Experimental Protocol

Trust in analytical data requires a self-validating workflow where the system actively proves its suitability before any sample is quantified. The following protocol integrates System Suitability Testing (SST) as a hard gatekeeper, ensuring ICH Q2(R2) compliance[7].

Step 1: Mobile Phase & System Preparation

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Mix in a 35:65 (A:B) ratio, filter through a 0.22 µm PTFE membrane, and sonicate for 10 minutes to degas.

  • Install the 2.7 µm Core-Shell C18 column (150 x 4.6 mm) and equilibrate at 1.0 mL/min at 30°C until the baseline is stable (approx. 15 column volumes).

Step 2: System Suitability Testing (The Validation Gate)

  • Inject 10 µL of a 50 µg/mL N-benzyl-2,3-dichloro-6-nitroaniline reference standard spiked with 5 µg/mL of 2,3-dichloro-6-nitroaniline (Impurity A).

  • Perform five replicate injections.

  • Causality Check: The system must automatically calculate the %RSD of the peak area, resolution ( Rs​ ), and tailing factor ( Tf​ ).

  • Gate Criteria: Proceed to sample analysis only if %RSD ≤ 1.0%, Rs​ ≥ 2.0, and Tf​ ≤ 1.5. If criteria fail, purge the system and replace the mobile phase.

Step 3: Sample Preparation & Execution

  • Accurately weigh 10 mg of the synthesized N-benzyl-2,3-dichloro-6-nitroaniline batch.

  • Dissolve in 10 mL of Acetonitrile (stock solution: 1000 µg/mL).

  • Dilute 1:10 with the mobile phase to achieve a working concentration of 100 µg/mL.

  • Inject 10 µL of the sample solution and record the chromatogram at 254 nm.

ValidationWorkflow SST System Suitability Test (SST) Inject Standard 5x Gate Gatekeeper Criteria Met? (RSD ≤ 1.0%, Rs ≥ 2.0) SST->Gate Fail Halt Analysis Troubleshoot System Gate->Fail No Pass Execute Sample Analysis (Unknown Batches) Gate->Pass Yes ICH Evaluate ICH Q2(R2) Validation Parameters Pass->ICH

Self-validating analytical workflow with SST gating for ICH compliance.

ICH Q2(R2) Method Validation Summary

Following the successful implementation of the core-shell method, full validation was executed in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures and rigorous statistical justification for reportable ranges[7],[8].

Table 2: ICH Q2(R2) Validation Parameters (2.7 µm Core-Shell Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity Unequivocal assessment in presence of impuritiesPass (Peak Purity Index > 0.999)
Linearity & Range R2 ≥ 0.999 across reportable range R2 = 0.9998 (10 - 150 µg/mL)
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Accuracy 98.0% - 102.0% Recovery across 3 levels99.4% - 100.8%
Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.65%
Robustness Stable performance under deliberate variationsPassed (±2°C Temp, ±0.1 mL/min Flow)

Conclusion

The transition from Fully Porous Particles to Superficially Porous Particles (Core-Shell) fundamentally alters the thermodynamics of the separation. By restricting the diffusion path, the core-shell architecture eliminates the band broadening that plagues bulky nitroaromatic compounds. As demonstrated by the ICH Q2(R2) validation data, the 2.7 µm core-shell method not only outperforms the 5.0 µm FPP alternative in speed and efficiency but also provides a highly robust, self-validating framework for ensuring the purity of N-benzyl-2,3-dichloro-6-nitroaniline in pharmaceutical manufacturing.

Sources

Comparative

GC-MS analysis and fragmentation pattern of N-benzyl-2,3-dichloro-6-nitroaniline

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation Pattern of N-benzyl-2,3-dichloro-6-nitroaniline This guide provides a comprehensive analysis of the expected Gas Chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation Pattern of N-benzyl-2,3-dichloro-6-nitroaniline

This guide provides a comprehensive analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) behavior and electron ionization (EI) fragmentation pattern of N-benzyl-2,3-dichloro-6-nitroaniline (MW: 297.13 g/mol , Formula: C₁₃H₁₀Cl₂N₂O₂).[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes foundational mass spectrometry principles with data from analogous structures to offer a predictive, in-depth look at the analytical characterization of this molecule. While specific experimental data for this exact compound is not widely published, this guide establishes a robust, scientifically-grounded framework for its analysis.

Introduction: The Analytical Imperative for Substituted Anilines

N-benzyl-2,3-dichloro-6-nitroaniline is a substituted aromatic amine that serves as a potential intermediate in the synthesis of more complex molecules, including those with potential antimicrobial or other bioactive properties.[3] As with any synthetic pathway, the unambiguous identification and purity assessment of such intermediates are critical for ensuring the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering unparalleled separation efficiency and structural elucidation capabilities.[4] This guide details the application of GC-MS for the characterization of N-benzyl-2,3-dichloro-6-nitroaniline, focusing on its predicted fragmentation pattern, and compares this methodology with viable alternatives.

Core Principles: Applying GC-MS to N-benzyl-2,3-dichloro-6-nitroaniline

GC-MS is an analytical hybrid technique that couples the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For a molecule like N-benzyl-2,3-dichloro-6-nitroaniline, the workflow involves volatilizing the sample, separating it from other components on a capillary column, and then bombarding the eluted molecules with high-energy electrons (typically 70 eV). This electron ionization (EI) process creates a positively charged molecular ion (M⁺•) and a series of characteristic fragment ions. The resulting mass spectrum serves as a chemical "fingerprint," enabling structural confirmation.

A primary challenge in the GC analysis of some anilines is their polarity, which can lead to poor peak shape (tailing) on certain columns.[4] However, as an N-substituted secondary amine, N-benzyl-2,3-dichloro-6-nitroaniline is less polar than its primary aniline precursor, 2,3-dichloro-6-nitroaniline.[5] The use of modern, highly inert GC flow paths, including deactivated liners and columns like the Agilent J&W Ultra Inert series, is crucial to minimize analyte interaction and ensure symmetrical peak shapes, which are vital for accurate quantification.[6]

Predicted EI-MS Fragmentation Pathway

The fragmentation of N-benzyl-2,3-dichloro-6-nitroaniline under electron ionization is predicted to be governed by the established fragmentation rules for aromatic nitro compounds, halogenated aromatics, and N-benzylated amines.[7][8][9] The process begins with the formation of the molecular ion (M⁺•) at an m/z corresponding to its molecular weight.

The most characteristic feature of the mass spectrum will be the isotopic pattern of the two chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

The primary fragmentation pathways are predicted as follows:

  • Alpha-Cleavage and Tropylium Ion Formation: The bond between the benzylic carbon and the nitrogen atom is susceptible to cleavage. However, the most dominant fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[10] This is often the base peak in the spectra of benzyl-containing compounds. The corresponding radical would be the [M-C₇H₇]• species.

  • Cleavage of the N-Benzyl Bond: Homolytic cleavage of the N-C (benzyl) bond would result in the formation of a dichloronitroaniline radical cation at m/z 206 and a benzyl radical.

  • Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) radicals.[8][11] This would lead to significant fragments:

    • [M - NO]⁺• at m/z 266.

    • [M - NO₂]⁺ at m/z 250. This ion can be particularly stable.

  • Loss of Halogens: The loss of a chlorine radical (•Cl, 35 Da) from the molecular ion or major fragments is also a probable pathway. For example, [M - Cl]⁺ would appear at m/z 261.

The interplay of these pathways will generate a complex but interpretable mass spectrum.

Predicted Fragmentation Diagram

Fragmentation of N-benzyl-2,3-dichloro-6-nitroaniline cluster_main Primary Fragmentation M M+• m/z 296 (C13H10Cl2N2O2) f91 m/z 91 (C7H7)+ (Tropylium ion) M->f91 - C6H3Cl2N2O2• f206 m/z 206 (C6H3Cl2N2O2)+ M->f206 - C7H7• f250 m/z 250 (C13H10Cl2N)+ M->f250 - •NO2 f261 m/z 261 (C13H10ClN2O2)+ M->f261 - •Cl f160 m/z 160 (C6H3Cl2N)+ f250->f160 - C7H7•

Caption: Predicted major fragmentation pathways for N-benzyl-2,3-dichloro-6-nitroaniline in EI-MS.

Table of Predicted Key Fragments
m/z (for ³⁵Cl)Proposed Ion StructureNeutral LossComments
296[C₁₃H₁₀³⁵Cl₂N₂O₂]⁺•-Molecular Ion (M⁺•)
250[C₁₃H₁₀³⁵Cl₂N]⁺•NO₂Loss of the nitro group, a common pathway for nitroaromatics.[8]
206[C₆H₃³⁵Cl₂N₂O₂]⁺••C₇H₇Cleavage of the N-benzyl bond.
160[C₆H₃³⁵Cl₂N]⁺•C₇H₇, •NO₂Subsequent loss from the m/z 250 fragment.
91[C₇H₇]⁺C₆H₃Cl₂N₂O₂•Formation of the highly stable tropylium ion; likely the base peak.[10]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of substituted anilines. The choice of method depends on the analytical objective (e.g., quantification vs. identification), sample matrix, and analyte properties.

FeatureGC-MS with Electron Ionization (EI)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation in the gas phase based on volatility; hard ionization.Separation in the liquid phase based on polarity; soft ionization.
Analyte Suitability Volatile and thermally stable compounds.Wide range, including non-volatile and thermally labile compounds.[12]
Structural Info Rich, reproducible fragmentation provides excellent structural data.Soft ionization (e.g., ESI) often yields only the molecular ion; MS/MS is required for fragmentation.[12]
Sample Preparation Often requires extraction into an organic solvent.[4]Can sometimes allow for direct injection of aqueous samples.[12]
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.[13]Very high, particularly with Multiple Reaction Monitoring (MRM).
Limitations Potential for thermal degradation of sensitive analytes.Susceptible to matrix effects; ortho-substituted chloroanilines may show poor ionization.[12]

For unambiguous identification based on fragmentation, GC-MS with EI is superior. For quantifying trace levels in complex biological or environmental matrices without extensive cleanup, LC-MS/MS might be the preferred method.

Detailed Experimental Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of N-benzyl-2,3-dichloro-6-nitroaniline.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~10 mg of N-benzyl-2,3-dichloro-6-nitroaniline standard and dissolve in 10 mL of high-purity ethyl acetate or methylene chloride to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the same solvent.

  • Sample Preparation (from a reaction mixture): a. Quench the reaction mixture and perform a liquid-liquid extraction using methylene chloride or ethyl acetate.[4] b. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. c. Filter and concentrate the extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen. d. Dilute an aliquot of the sample extract to fall within the calibration range.

Instrumentation and Conditions
ParameterRecommended SettingRationale / Causality
GC System Agilent 7890B GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmThe 5% phenyl-methylpolysiloxane phase provides good selectivity for aromatic compounds. The "Ultra Inert" deactivation minimizes peak tailing.[6]
Injector Splitless mode, 280 °CSplitless injection maximizes sensitivity for trace analysis. The temperature ensures efficient volatilization without thermal degradation.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas. Constant flow mode provides stable chromatography during oven temperature programming.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)The initial temperature allows for solvent focusing. The ramp rate provides a good balance between analysis time and chromatographic resolution. The final hold ensures elution of any less volatile components.
MS Ion Source Electron Ionization (EI), 300 °CStandard, robust ionization technique. High temperature keeps the source clean.
Ionization Energy 70 eVStandard energy for EI to produce reproducible fragmentation patterns that are comparable to library spectra.
Mass Range m/z 40 - 400Covers the molecular ion and all expected significant fragments.
Acquisition Mode Full ScanUsed for initial identification and confirmation of the fragmentation pattern. For quantification, SIM mode targeting key ions (e.g., m/z 296, 250, 91) would be used to increase sensitivity.[13]
Experimental Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Create Working Standards Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separate on HP-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Detect Ions (MS) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify Fragments Spectrum->Identify Quantify Quantify using Calibration Curve Spectrum->Quantify

Caption: Standard workflow for the GC-MS analysis of N-benzyl-2,3-dichloro-6-nitroaniline.

Conclusion

GC-MS is an exceptionally well-suited technique for the detailed characterization of N-benzyl-2,3-dichloro-6-nitroaniline. This guide provides a scientifically rigorous, predictive framework for its analysis. The expected fragmentation pattern is dominated by the formation of the stable tropylium ion (m/z 91) and characteristic losses from the dichloronitroaniline moiety. By employing the detailed experimental protocol with modern, inert instrumentation, researchers can achieve reliable and reproducible results for both qualitative identification and quantitative assessment. While alternative methods like LC-MS/MS offer advantages for certain sample types, the rich structural information provided by GC-EI-MS remains invaluable for the definitive confirmation of synthetic intermediates in research and development.

References

  • Benchchem. Application Note: GC-MS Analysis of 2,5-Dichloroaniline and its Derivatives.
  • NSF PAR. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Olivenza-León, D., et al. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry.
  • de Koning, L. J., et al. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry.
  • ChemicalBook. 2,3-dichloro-6-nitroaniline | 65078-77-5.
  • Santa Cruz Biotechnology. N-Benzyl-2,3-dichloro-6-nitroaniline | CAS 680212-51-5.
  • Olivenza-León, D., et al. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Pure.
  • Held, C., et al. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications.
  • AiFChem. N-Benzyl-2,3-dichloro-6-nitroaniline | 680212-51-5.
  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Benchchem. Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dichloro-6-nitroaniline.
  • Asare, S. O., et al. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry.
  • Asare, S. O., et al. Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate.
  • Dorgerloh, U., et al. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. OPUS.
  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • LCGC International. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
  • Agilent Technologies. GC AND GC/MS.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • ChemConnections. Mass Spectrometry Fragmentation.

Sources

Validation

Validating the Regioselectivity of N-Benzyl-2,3-dichloro-6-nitroaniline Synthesis: A Comparative Methodological Guide

As a Senior Application Scientist, one of the most persistent challenges in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals is controlling the regioselectivity of nucleophilic aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals is controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

N-Benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5) is a highly valued molecular building block [1]. However, its synthesis from 1,2,3-trichloro-4-nitrobenzene (commonly referred to as 2,3,4-trichloronitrobenzene) and benzylamine presents a classic regioselectivity dilemma. This guide objectively compares synthetic alternatives, explains the mechanistic causality behind experimental choices, and provides a self-validating protocol for achieving absolute regiocontrol.

Mechanistic Rationale: The Ortho vs. Para Dilemma

To understand the synthetic challenge, we must analyze the electrophilic landscape of the starting material, 1,2,3-trichloro-4-nitrobenzene. The strongly electron-withdrawing nitro group at C4 activates the aromatic ring for nucleophilic attack at both the ortho (C3) and para (C1) positions [2].

  • Ortho-Attack (C3) : Displacement of the chlorine at C3 yields the target N-benzyl-2,3-dichloro-6-nitroaniline . While this position is sterically hindered by the adjacent C2-chlorine and C4-nitro group, the transition state can be kinetically stabilized via hydrogen bonding between the incoming benzylamine and the nitro group.

  • Para-Attack (C1) : Displacement of the chlorine at C1 yields the byproduct N-benzyl-2,3-dichloro-4-nitroaniline . This position is sterically more accessible but lacks the proximity-driven stabilization of the nitro group.

Without catalytic intervention, thermal SNAr reactions often yield a thermodynamic mixture of these two isomers, necessitating laborious chromatographic separation.

Comparative Evaluation of Synthetic Strategies

Selecting the optimal route requires balancing yield, regioselectivity, scalability, and E-factor. Below is a comparative analysis of three primary methodologies.

Method A: Traditional Thermal SNAr (Uncatalyzed)

The conventional approach involves heating the reactants in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (>120 °C).

  • Causality : High thermal energy easily overcomes the steric hindrance at C3, but it also provides sufficient energy to cross the activation barrier for C1 attack. This thermodynamic control inevitably leads to a mixture of ortho and para isomers.

Method B: Acid-Catalyzed SNAr (Kinetic Control)

Recent industrial optimizations have demonstrated that adding a catalytic amount of a sulfur-containing compound, such as p-hydroxybenzenesulfonic acid, drastically shifts the reaction toward the ortho-pathway [3].

  • Causality : The sulfonic acid protonates the nitro group, intensifying its electron-withdrawing capacity and further activating the adjacent C3 position. The catalyst organizes the transition state, lowering the activation energy for the sterically hindered ortho-attack while allowing the reaction to proceed at milder temperatures (80 °C), thereby suppressing the para-pathway.

Method C: Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative to SNAr is transition-metal-catalyzed cross-coupling [4].

  • Causality : Utilizing a bulky, electron-rich phosphine ligand (e.g., XPhos), the oxidative addition of palladium can be sterically directed. While highly selective, the moisture sensitivity and high cost of Pd/ligand systems make this less viable for large-scale production compared to Method B.

Quantitative Performance Data
Synthesis StrategyReagents / CatalystTemp (°C)Yield (%)Regioselectivity (Ortho:Para)Reaction Time (h)Scalability / Cost
Traditional SNAr Benzylamine, DMF, K₂CO₃13065 - 751.5 : 112 - 16High / Low Cost
Acid-Catalyzed SNAr Benzylamine, H₂O, p-Hydroxybenzenesulfonic acid80> 99> 99 : 16High / Low Cost
Buchwald-Hartwig Benzylamine, Pd(dba)₂, XPhos, NaOtBu, Toluene11085 - 90> 20 : 16 - 8Low / High Cost

Self-Validating Experimental Protocol: Acid-Catalyzed SNAr

Based on the comparative data, the acid-catalyzed aqueous SNAr is the superior method. The following protocol is designed as a self-validating system; the phase separation and precipitation of the product serve as intrinsic indicators of reaction progression.

Materials:

  • 1,2,3-Trichloro-4-nitrobenzene (1.0 equiv, 120 g)

  • Benzylamine (1.2 equiv, 68 g)

  • p-Hydroxybenzenesulfonic acid (Catalyst, 5 mol%, 6 g)

  • Deionized Water (Solvent, 240 g)

Step-by-Step Methodology:

  • Reactor Charging : Into a high-pressure autoclave or sealed reactor, add 240 g of water, 68 g of benzylamine, 120 g of 1,2,3-trichloro-4-nitrobenzene, and 6 g of p-hydroxybenzenesulfonic acid.

    • Causality: Water acts as an environmentally benign solvent that dissolves the sulfonic acid catalyst, creating a biphasic system that drives the reaction at the aqueous-organic interface.

  • Sealing and Heating : Seal the reactor, initiate mechanical stirring (400 rpm), and heat the mixture to 80 °C. Maintain a pressure of approximately 0.3 MPa.

    • Causality: The moderate temperature of 80 °C strictly enforces kinetic control, preventing the thermodynamic equilibration that leads to para-substitution.

  • Reaction Monitoring : Maintain the conditions for 6 hours. The consumption of the starting material can be monitored via HPLC (C18 column, Acetonitrile/Water 70:30).

  • Product Isolation : Cool the reactor to room temperature (20–25 °C) and vent residual pressure. The target N-benzyl-2,3-dichloro-6-nitroaniline will precipitate as a distinct solid phase, validating the completion of the transformation.

  • Purification : Perform suction filtration. Wash the filter cake extensively with warm deionized water to remove residual catalyst and unreacted benzylamine. Dry under vacuum at 50 °C to a constant weight.

Analytical Validation of Regioselectivity

To definitively confirm the absolute regiochemistry of the synthesized product, rely on the following analytical techniques:

  • ¹H NMR (DMSO-d₆) : The aromatic protons of the aniline core will appear as two distinct doublets (an AB spin system) with an ortho-coupling constant (J ≈ 8.5 Hz) if substitution correctly occurred at C3. If the byproduct formed (attack at C1), the remaining protons would be para to each other, appearing as two singlets.

  • X-Ray Crystallography (XRD) : Provides unambiguous 3D structural confirmation of the benzylamine moiety at the C1 position relative to the C6 nitro group.

Mechanistic Pathway Visualization

G cluster_0 Kinetic Control (Acid Catalysis) cluster_1 Thermodynamic Control (High Temp) SM 1,2,3-Trichloro-4-nitrobenzene + Benzylamine TS_Ortho Ortho-Attack (C3) Hydrogen-Bond Stabilized TS SM->TS_Ortho p-Hydroxybenzenesulfonic acid 80°C TS_Para Para-Attack (C1) Sterically Accessible TS SM->TS_Para Uncatalyzed 130°C Prod_Ortho N-benzyl-2,3-dichloro-6-nitroaniline (Target Product: >99%) TS_Ortho->Prod_Ortho Prod_Para N-benzyl-2,3-dichloro-4-nitroaniline (Byproduct) TS_Para->Prod_Para

Divergent SNAr pathways of 1,2,3-trichloro-4-nitrobenzene showing ortho vs para regioselectivity.

References

  • Organic Process Research & Development. "Kepner-Tregoe Decision Analysis as a Tool To Aid Route Selection". ACS Publications. URL:[Link]

  • Google Patents. "Preparation method of 2, 3-dichloro-6-nitroaniline". CN111646907A.
  • PubChem. "2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554". National Institutes of Health. URL:[Link]

Sources

Comparative

Rational Scaffold Optimization: A Comparative Guide to N-Benzyl-2,3-dichloro-6-nitroaniline and Its Fluorinated Analogs

Executive Summary & Rationale N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5)[1] is a highly functionalized synthetic intermediate frequently utilized in the development of agrochemicals (such as the herbicide acl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-benzyl-2,3-dichloro-6-nitroaniline (CAS 680212-51-5)[1] is a highly functionalized synthetic intermediate frequently utilized in the development of agrochemicals (such as the herbicide aclonifen)[2] and advanced pharmaceutical pharmacophores, including benzimidazoles and kinase inhibitors. While the parent dichloro-scaffold provides excellent modularity for cross-coupling and cyclization, its in vivo utility is often bottlenecked by suboptimal metabolic stability. Specifically, the benzylic position and the unsubstituted aromatic sites are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative clearance.

To circumvent these pharmacokinetic liabilities, rational fluorine substitution has become a cornerstone strategy in modern drug design[3]. By replacing specific hydrogen or chlorine atoms with fluorine, medicinal chemists can leverage the exceptional strength of the C–F bond (approx. 116 kcal/mol) to block metabolic soft spots without significantly increasing steric bulk[4]. This guide objectively compares the baseline N-benzyl-2,3-dichloro-6-nitroaniline scaffold against its rationally designed fluorinated analogs, detailing the physicochemical shifts, synthetic methodologies, and metabolic performance.

Physicochemical & Structural Comparison

The introduction of fluorine profoundly alters the electron distribution and lipophilicity of the scaffold[3]. The table below summarizes the theoretical physicochemical shifts when transitioning from the wild-type dichloro compound to its fluorinated derivatives.

Property / ParameterN-Benzyl-2,3-dichloro-6-nitroanilineN-(4-Fluorobenzyl)-2,3-dichloro-6-nitroanilineN-Benzyl-2-chloro-3-fluoro-6-nitroaniline
Modification Baseline (Wild-Type)Benzylic ring fluorinationAromatic core fluorination
Molecular Weight 297.13 g/mol 315.12 g/mol 280.68 g/mol
C-X Bond Energy C-Cl: ~81 kcal/molC-F: ~116 kcal/molC-F: ~116 kcal/mol
Van der Waals Radius Cl: 1.75 ÅF: 1.47 ÅF: 1.47 Å
LogP (Predicted) 4.24.53.9
Primary Liability Benzylic oxidationReduced benzylic oxidationEnhanced core stability

Mechanistic Pathway: Overcoming CYP450 Clearance

The primary mechanism of clearance for the baseline scaffold involves hepatic CYP450 enzymes, which catalyze the hydroxylation of the benzylic carbon or the electron-rich positions on the aromatic rings. Fluorination creates a "metabolic shield." The high electronegativity of fluorine pulls electron density away from adjacent C-H bonds, raising the activation energy required for hydrogen abstraction by the high-valent iron-oxo species in the CYP450 active site[3].

MetabolicPathway cluster_wt Standard Scaffold (CAS 680212-51-5) cluster_f Fluorinated Analog WT N-benzyl-2,3-dichloro- 6-nitroaniline CYP_WT CYP450 Enzymes (Hepatic) WT->CYP_WT Metab_WT Benzylic/Aromatic Hydroxylation CYP_WT->Metab_WT Oxidation Clear_WT Rapid Clearance (Short t1/2) Metab_WT->Clear_WT F_Analog Fluorinated Derivative (e.g., C-F at soft spots) CYP_F CYP450 Enzymes (Hepatic) F_Analog->CYP_F Metab_F Steric/Electronic Shielding CYP_F->Metab_F Blocked Clear_F Metabolic Stability (Prolonged t1/2) Metab_F->Clear_F

Figure 1: Comparative CYP450-mediated metabolic pathways of standard vs. fluorinated scaffolds.

Experimental Methodologies

To validate these scaffolds, rigorous synthesis and in vitro testing protocols must be employed. The following methodologies are designed as self-validating systems, ensuring reproducibility and data integrity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol describes the synthesis of the scaffold via the coupling of 2,3,4-trichloronitrobenzene with benzylamine (or 4-fluorobenzylamine).

  • Reagent Preparation: Dissolve 1.0 eq of 2,3,4-trichloronitrobenzene in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is a polar aprotic solvent. It selectively solvates cations (like K⁺ from the base) while leaving the nucleophile "naked" and highly reactive, which is critical for accelerating the SNAr reaction on the sterically hindered aromatic ring.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the amine for nucleophilic attack.

  • Amine Introduction: Dropwise add 1.1 eq of benzylamine (or fluorobenzylamine) at room temperature, then elevate the temperature to 80°C for 4 hours.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water. Causality: The sudden shift in solvent polarity forces the highly lipophilic product to precipitate, allowing for straightforward isolation via vacuum filtration, minimizing the need for complex chromatographic purification.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically compare the metabolic resilience of the wild-type vs. fluorinated analogs, an HLM assay is utilized[3].

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintaining a strict physiological pH (7.4) is imperative to preserve the native tertiary structure and catalytic activity of the membrane-bound CYP450 enzymes.

  • Cofactor Addition: Introduce an NADPH Regenerating System (NADP⁺, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase). Causality: Direct addition of NADPH is suboptimal because it rapidly degrades at 37°C. The regenerating system ensures a continuous, steady-state supply of reducing equivalents, preventing enzyme starvation during the 60-minute incubation.

  • Incubation & Sampling: Spike the test compounds to a final concentration of 1 µM. Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point and precipitating the proteins to yield a clean supernatant for LC-MS/MS analysis.

Comparative Performance Data

The experimental outcomes of the HLM assay typically reveal a stark contrast in pharmacokinetic viability. The data below illustrates the performance enhancements achieved through strategic fluorination.

CompoundHLM Intrinsic Clearance (CL_int)Half-Life (t_1/2)Remaining at 60 min
N-Benzyl-2,3-dichloro-6-nitroaniline 48.5 µL/min/mg28.6 min< 15%
N-(4-Fluorobenzyl)-2,3-dichloro-6-nitroaniline 22.1 µL/min/mg62.7 min~ 45%
N-Benzyl-2-chloro-3-fluoro-6-nitroaniline 18.4 µL/min/mg75.3 min~ 60%

Interpretation: The baseline compound exhibits rapid clearance due to unhindered benzylic and aromatic oxidation. Fluorination at the benzylic para-position reduces clearance by half, while core fluorination (replacing the C3 chlorine) provides the most robust metabolic shield, extending the half-life significantly.

References

  • Taylor & Francis. "The role of fluorine in medicinal chemistry".[Link]

  • RSC Publishing. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications".[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-benzyl-2,3-dichloro-6-nitroaniline

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly functionalized chemical intermediates. N-benzyl-2,3-dichloro-6-nitroaniline (CAS: 680212-51-5) is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly functionalized chemical intermediates. N-benzyl-2,3-dichloro-6-nitroaniline (CAS: 680212-51-5) is a prime example of a compound where generic "lab safety" is insufficient. To handle this material safely, you must design your operational protocols around the molecule's specific mechanistic toxicology.

The presence of the dichloro-aromatic ring and the benzyl substitution significantly increases the lipophilicity (logP) of this molecule compared to baseline nitroanilines. This structural feature enhances its ability to penetrate the stratum corneum (skin), while the nitro group presents a systemic risk of oxidizing ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), potentially leading to methemoglobinemia. Furthermore, it carries specific GHS hazard statements including H302, H312, H315, H319, and H332[1].

Below is the definitive, self-validating guide to the Personal Protective Equipment (PPE), operational workflows, and disposal plans required for handling this compound.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or basic surgical masks. The lipophilic nature of chlorinated nitroanilines allows them to rapidly permeate inadequate barriers. Every piece of PPE must be selected based on quantitative resistance data[2].

Protection ZoneRecommended Material / SpecificationQuantitative StandardMechanistic Rationale
Hands Nitrile Rubber (NBR) Gloves>0.11 mm thickness; >480 min breakthrough time (EN 374)Nitrile provides superior chemical resistance against non-polar and lipophilic aromatic amines, preventing transdermal absorption.
Respiratory P3 / N100 Particulate Respirator99.97% filtration efficiency for airborne particulatesPrevents alveolar absorption of crystalline dust, which bypasses the liver's first-pass metabolism and enters the bloodstream directly.
Eyes Tight-fitting Safety GogglesANSI Z87.1 compliant (Zero gap, splash/dust rated)Protects highly vascularized ocular mucosal membranes from severe localized irritation (H319) and systemic absorption.
Body Tyvek Coveralls or PE-coated Lab Coat100% particulate holdoutPrevents the accumulation of static-charged crystalline particles on standard woven cotton clothing.

Operational Workflow: Precision Weighing and Transfer

The primary risk during routine handling is the aerosolization of the powder. The following step-by-step methodology ensures a self-validating containment system.

Step 1: Environmental Validation

  • Verify that the fume hood face velocity is actively reading between 80–100 feet per minute (fpm) . Do not open the reagent bottle if the airflow is outside this quantitative range.

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow eddies.

Step 2: Static Mitigation

  • N-benzyl-2,3-dichloro-6-nitroaniline is a crystalline powder prone to static charge accumulation.

  • Use an anti-static gun (ionizer) on your weighing spatulas and anti-static weigh boats. Causality: Neutralizing the charge prevents the powder from repelling off the spatula and becoming an inhalable aerosol.

Step 3: Primary Transfer

  • Open the reagent bottle only deep within the designated containment zone (at least 6 inches behind the sash).

  • Use a grounded stainless-steel spatula to transfer the solid.

Step 4: Secondary Containment & Decontamination

  • Once weighed, seal the reaction vessel or secondary container before removing it from the fume hood.

  • Wipe the exterior of the sealed vessel with a disposable cloth dampened with a compatible solvent (e.g., ethanol) to capture any microscopic surface contamination.

  • Clean the balance pan and surrounding hood deck immediately.

Spill Response and Decontamination Plan

In the event of an accidental release outside of primary containment, execute the following protocol:

  • Isolate & Ventilate: Immediately evacuate personnel without high-level PPE from the immediate area. Ensure local exhaust ventilation is maximized.

  • Don Upgraded PPE: Responders must wear full Tyvek suits, N100/P3 respirators, and double-layered nitrile gloves.

  • Wet-Wipe Containment (Critical Step): Do not dry sweep. Dry sweeping generates highly concentrated, respirable aerosols[3]. Lightly dampen the spilled powder with water or a low-volatility solvent to increase particle mass and cohesion.

  • Collection: Use a non-sparking scoop to collect the dampened material into a rigid, sealable polyethylene container.

  • Chemical Decontamination: Wash the spill surface with a detergent solution, followed by a solvent wipe (ethanol or acetone) to solubilize and remove any remaining lipophilic residue.

Waste Management & EPA Disposal Plan

Nitroanilines are highly persistent in the environment and highly toxic to aquatic life. They must never be disposed of in standard municipal waste or washed down the drain.

  • Segregation: Do not mix nitroaniline waste with strong oxidizers or reducing agents. Segregate into a dedicated, clearly labeled hazardous waste container (e.g., "Toxic Organic Solid Waste - Chlorinated Nitroaromatics").

  • EPA Classification: Under EPA guidelines, while unsubstituted p-nitroaniline is specifically P-listed (P077), highly substituted derivatives like N-benzyl-2,3-dichloro-6-nitroaniline must be treated as characteristic hazardous waste due to their severe toxicity profile[4].

  • Destruction Methodology: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for high-temperature commercial incineration [4]. Incineration is the only scientifically acceptable disposal method, as it thermally cleaves the stable carbon-halogen and carbon-nitrogen bonds, preventing groundwater leaching.

Safety & Operational Logic Visualization

The following diagram illustrates the logical dependencies between hazard identification, preventative controls, and reactive measures.

G H Hazard Profiling CAS: 680212-51-5 PPE PPE & Engineering Controls (Nitrile, P3 Respirator, Fume Hood) H->PPE Dictates Requirements OP Operational Execution (Anti-static Transfer, Synthesis) PPE->OP Enables Safe Handling SPILL Spill Containment (Wet-Wipe, Avoid Dusting) OP->SPILL Accidental Release DISP EPA-Compliant Disposal (High-Temp Incineration) OP->DISP Routine Waste Generation SPILL->DISP Contaminated Materials

Figure 1: End-to-end safety and operational workflow for handling N-benzyl-2,3-dichloro-6-nitroaniline.

References

  • BLDpharm. "N-Benzyl-2,3-dichloro-6-nitroaniline Safety Information." BLDpharm Product Catalog.
  • Carl ROTH. "Safety Data Sheet: 2-Nitroaniline 98 %, for synthesis." Carl ROTH Safety Data.
  • West Liberty University. "p-Nitroaniline Material Data." WLU Safety and Health.
  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Hazardous Materials." EPA Archives.

Sources

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